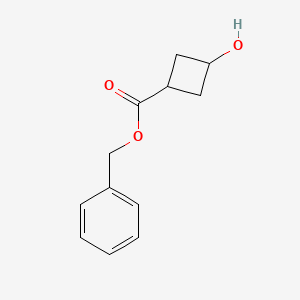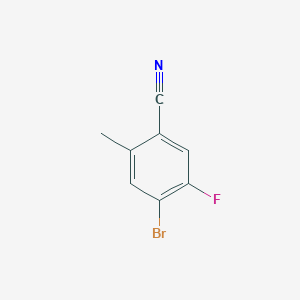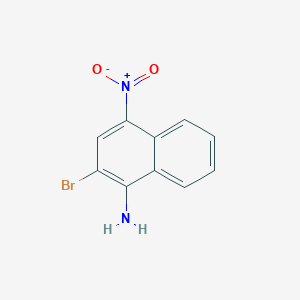
Acide (4-butyrylphényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butyrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. (4-Butyrylphenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
(4-Butyrylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of (4-Butyrylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4-Butyrylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Butyrylphenyl)boronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of many organic compounds .
Pharmacokinetics
Boronic acids are generally considered to be stable and environmentally benign . They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of (4-Butyrylphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of (4-Butyrylphenyl)boronic acid is influenced by various environmental factors. For instance, the reaction conditions for the Suzuki–Miyaura cross-coupling reaction need to be exceptionally mild and functional group tolerant . Additionally, boronic acids are generally considered to be environmentally benign .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butyrylphenyl)boronic acid typically involves the reaction of 4-butyrylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: On an industrial scale, the production of (4-Butyrylphenyl)boronic acid can be achieved through similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Butyrylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert it into the corresponding alkane.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include phenols, alkanes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 4-Propylphenylboronic acid
- 4-Ethylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-tert-Butylphenylboronic acid
- 4-Cyanophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Butyrylphenyl)boronic acid is unique due to its butyryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the butyryl group can influence the compound’s solubility, stability, and reactivity in various chemical reactions. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
IUPAC Name |
(4-butanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYWRXHZSLSNLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629665 |
Source


|
| Record name | (4-Butanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-24-8 |
Source


|
| Record name | (4-Butanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)




![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)






